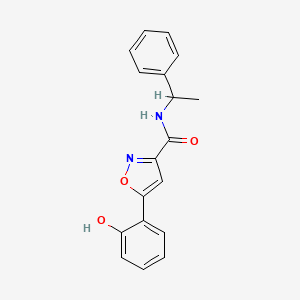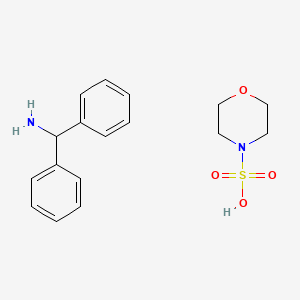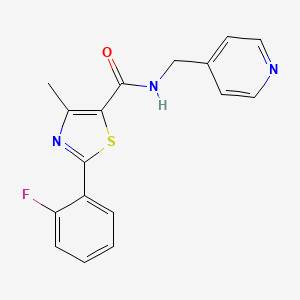![molecular formula C23H23N3O B6133742 3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEPA and is known for its unique molecular structure, which makes it an ideal candidate for several research studies.
Mecanismo De Acción
The mechanism of action of MEPA is not fully understood, but studies have shown that it interacts with several biological targets such as enzymes, receptors, and ion channels. MEPA has been shown to inhibit the activity of several enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to bind to several receptors such as the dopamine D2 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
MEPA has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. MEPA has also been shown to regulate glucose metabolism, improve insulin sensitivity, and reduce blood glucose levels. In addition, MEPA has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEPA in lab experiments is its unique molecular structure, which makes it an ideal candidate for several research studies. MEPA is also readily available and relatively easy to synthesize. However, one of the main limitations of using MEPA in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MEPA. One of the main areas of research is in the development of MEPA-based materials with unique properties. MEPA can also be used as a building block for the synthesis of novel drugs with improved pharmacological properties. In addition, further studies on the mechanism of action of MEPA could lead to the development of new drugs for the treatment of several diseases.
Métodos De Síntesis
The synthesis of 3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol is a complex process that involves several steps. The most common method for synthesizing MEPA is through the reaction of 5-methyl-1-(1-naphthyl)-1H-pyrazole-4-carbaldehyde with 3-aminophenol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
MEPA has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, MEPA has shown promising results in the treatment of several diseases such as cancer, diabetes, and Alzheimer's. In material science, MEPA has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, MEPA has been used as a catalyst for several organic reactions.
Propiedades
IUPAC Name |
3-[[1-(5-methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-16(24-14-18-7-5-10-20(27)13-18)22-15-25-26(17(22)2)23-12-6-9-19-8-3-4-11-21(19)23/h3-13,15-16,24,27H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZZGYRLLWCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC3=CC=CC=C32)C(C)NCC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6133680.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)


![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)